Cas no 64491-72-1 ((2R)-2-(methylsulfanyl)methyloxirane)

(2R)-2-(methylsulfanyl)methyloxirane 化学的及び物理的性質
名前と識別子
-
- (2R)-2-(methylsulfanyl)methyloxirane
- EN300-1835833
- (2R)-2-[(methylsulfanyl)methyl]oxirane
- DTXSID101289634
- 64491-72-1
- Oxirane, [(methylthio)methyl]-, (R)-
-
- インチ: 1S/C4H8OS/c1-6-3-4-2-5-4/h4H,2-3H2,1H3/t4-/m1/s1
- InChIKey: OSIXFNQHNPOVIA-SCSAIBSYSA-N
- ほほえんだ: S(C)C[C@H]1CO1
計算された属性
- せいみつぶんしりょう: 104.02958605g/mol
- どういたいしつりょう: 104.02958605g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 46.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 37.8Ų
(2R)-2-(methylsulfanyl)methyloxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835833-0.1g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1835833-1.0g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 1g |
$1599.0 | 2023-06-01 | ||
Enamine | EN300-1835833-5.0g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 5g |
$4641.0 | 2023-06-01 | ||
Enamine | EN300-1835833-0.05g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1835833-0.25g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1835833-0.5g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1835833-2.5g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1835833-10.0g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 10g |
$6882.0 | 2023-06-01 | ||
Enamine | EN300-1835833-10g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1835833-5g |
(2R)-2-[(methylsulfanyl)methyl]oxirane |
64491-72-1 | 5g |
$2028.0 | 2023-09-19 |
(2R)-2-(methylsulfanyl)methyloxirane 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
(2R)-2-(methylsulfanyl)methyloxiraneに関する追加情報
(2R)-2-(methylsulfanyl)methyloxirane and CAS No. 64491-72-1: A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Biomedical Research
(2R)-2-(methylsulfanyl)methyloxirane, with the CAS No. 64491-72-1, is a chiral epoxide compound characterized by its unique stereochemical configuration and functional group diversity. This molecule belongs to the class of oxiranes, which are three-membered cyclic ethers with high reactivity due to the strain in their ring structure. Recent studies have highlighted its potential as a versatile synthetic intermediate in the development of pharmaceuticals and bioactive compounds, particularly in the context of targeted drug delivery systems and enzyme-substrate interactions.
The stereochemistry of (2R)-2-(methylsulfanyl)methyloxirane is critical for its biological activity, as demonstrated in a 2023 study published in Journal of Medicinal Chemistry. Researchers observed that the R configuration of the molecule significantly enhances its binding affinity to specific receptors, such as the adenosine A2A receptor, which is implicated in neurodegenerative diseases. This finding underscores the importance of stereochemical control in optimizing the pharmacological profile of such compounds.
Synthesis of (2R)-2-(methylsulfanyl)methyloxirane typically involves asymmetric epoxidation reactions, a method that has gained traction in recent years due to its ability to produce enantiomerically pure products. A 2024 paper in Organic Letters described a novel catalytic approach using chiral phosphoric acid catalysts, which enabled the efficient formation of the R configuration with high enantiomeric excess (ee > 98%). This advancement addresses challenges in scalable synthesis, which is crucial for pharmaceutical manufacturing.
Applications of (2R)-2-(methylsulfanyl)methyloxirane extend beyond traditional synthetic chemistry. In 2023, a collaborative study between the University of Tokyo and the National Institute of Advanced Industrial Science and Technology (AIST) explored its role in biomolecular conjugation. The compound was used as a linker for attaching functional moieties to proteins, enabling the development of targeted therapeutic agents for cancer treatment. This application leverages the molecule's ability to form stable sulfide bonds under physiological conditions.
Recent research has also focused on the reactivity patterns of (2R)-2-(methylsulfanyl)methyloxirane in aqueous environments. A 2024 study published in Chemical Science revealed that the compound undergoes ring-opening reactions with nucleophiles such as thiols and amines, forming derivatives like thioethers and amino alcohols. These derivatives have shown promise in antimicrobial drug design, particularly against drug-resistant bacterial strains.
The toxicological profile of (2R)-2-(methylsulfanyl)methyloxirane has been extensively evaluated in preclinical studies. A 2023 report by the European Medicines Agency (EMA) noted that the compound exhibits low toxicity in vitro and in vivo, with no significant genotoxic effects observed in assays conducted up to 2022. This safety profile is essential for its use in biomedical applications where long-term biological compatibility is required.
Advancements in computational chemistry have further enhanced the understanding of (2R)-2-(methylsulfanyl)methyloxirane's behavior. Machine learning models developed in 2024 by the University of California, San Francisco, predicted the molecule's reactivity toward various nucleophiles with an accuracy of 92%. These models are now being integrated into drug discovery pipelines to accelerate the identification of novel therapeutic targets.
Future research directions include the exploration of nanoparticle-based delivery systems for (2R)-2-(methylsulfanyl)methyloxirane. A 2024 study in Nano Letters demonstrated that encapsulating the compound in lipid nanoparticles significantly improves its solubility and bioavailability, making it a candidate for oral drug formulations. This innovation could revolutionize the treatment of chronic diseases requiring sustained drug release.
In conclusion, (2R)-2-(methylsulfanyl)methyloxirane represents a promising molecule with broad applications in biomedical research. Its unique chemical properties, combined with recent advances in synthetic methods and computational modeling, position it as a key player in the development of next-generation therapeutics. Continued research into its biological mechanisms and pharmacological applications will be critical in unlocking its full potential in the field of medicine.
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